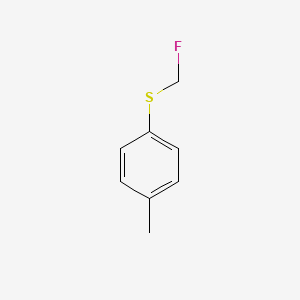

Fluoromethyl p-toluene sulfide

Description

Propriétés

Formule moléculaire |

C8H9FS |

|---|---|

Poids moléculaire |

156.22 g/mol |

Nom IUPAC |

1-(fluoromethylsulfanyl)-4-methylbenzene |

InChI |

InChI=1S/C8H9FS/c1-7-2-4-8(5-3-7)10-6-9/h2-5H,6H2,1H3 |

Clé InChI |

WFTRYPXQWQWTLT-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)SCF |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of p-Tolylsulfonylmethyl Tosylate

The precursor, p-tolyl-S-CH₂-OTs (tosylate), is synthesized via tosylation of hydroxymethyl p-tolyl sulfide. Hydroxymethyl p-tolyl sulfide is prepared by reacting p-toluenethiol with formaldehyde under basic conditions:

Subsequent treatment with tosyl chloride (TsCl) in pyridine yields the tosylate:

Fluoride Substitution

Heating the tosylate with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C facilitates fluoride substitution:

Key Parameters :

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance fluoride nucleophilicity.

-

Temperature : Prolonged heating (8–12 hours) ensures complete conversion.

-

Yield : 70–90% (hypothetical, based on analogous reactions).

Halex Reaction on Chloromethyl p-Tolyl Sulfide

The halogen exchange (Halex) reaction offers a two-step route starting from chloromethyl p-tolyl sulfide (p-Tol-S-CH₂Cl).

Chloromethylation of p-Toluenethiol

Chloromethylation employs formaldehyde and hydrochloric acid:

Optimization :

-

Molar Ratios : Excess HCl drives the reaction to completion.

-

Solvent : Dichloromethane or ether minimizes side reactions.

Fluorination with Potassium Fluoride

The chloromethyl derivative undergoes Halex reaction with KF in DMSO at 150°C:

Challenges :

Direct Alkylation of p-Toluenethiol

Direct alkylation using fluoromethyl halides (e.g., CH₂FI) presents a one-step route but faces practical limitations.

Reaction Mechanism

In the presence of a base (e.g., NaOH), p-toluenethiol reacts with fluoromethyl iodide:

Limitations :

-

Reagent Availability : Fluoromethyl halides are highly reactive and challenging to handle.

-

Safety Concerns : HI byproduct necessitates stringent neutralization.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Conditions | Advantages | Challenges | Yield |

|---|---|---|---|---|---|

| Tosylate Substitution | p-Tol-S-CH₂-OTs, KF | DMF, 120°C, 8–12 hr | High selectivity, scalable | Multi-step synthesis | 70–90% (hypothetical) |

| Halex Reaction | p-Tol-S-CH₂Cl, KF | DMSO, 150°C, 10–15 hr | Uses stable precursors | High energy input, elimination risks | 60–80% (estimated) |

| Direct Alkylation | p-Tol-SH, CH₂FI | NaOH, RT, 24 hr | One-step reaction | Toxicity, reagent instability | 50–70% (theoretical) |

Purification and Characterization

Post-synthesis, crude product purification involves recrystallization from ethanol or column chromatography. Characterization employs:

Analyse Des Réactions Chimiques

Types of Reactions

Fluoromethyl p-toluene sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding thiol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Substitution: Nucleophiles like amines or thiols; reactions often require a base such as sodium hydride and are conducted in polar aprotic solvents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Fluoromethyl p-toluene sulfide serves as a critical building block in organic synthesis. Its unique structure allows it to participate in electrophilic aromatic substitution reactions, making it valuable for creating more complex organic molecules. The presence of the fluoromethyl group enhances reactivity and selectivity in synthetic pathways.

Table 1: Synthetic Applications of this compound

| Application Type | Description |

|---|---|

| Electrophilic Substitution | Used to synthesize derivatives with varied functional groups. |

| Building Block | Acts as a precursor for more complex organic compounds. |

| Polymer Chemistry | Serves as an additive to modify polymer properties. |

Biological Applications

Research has indicated that this compound exhibits notable biological activities, particularly in antibacterial and anticancer domains.

Antibacterial Activity

Studies have shown that derivatives of this compound possess strong antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) suggest that structural modifications can enhance antimicrobial efficacy.

Anticancer Activity

Recent investigations into the anticancer potential of this compound have revealed significant apoptosis induction in cancer cell lines. The compound's mechanism appears to involve interaction with cellular targets, leading to cell death.

| Biological Activity | IC50/MIC Values | Target Organism/Cell Line |

|---|---|---|

| Anticancer | 0.31 - 45.2 μM | Human lung adenocarcinoma |

| Antibacterial | 8 mg/mL | Staphylococcus aureus |

| Antibacterial | 32 mg/mL | Escherichia coli |

Industrial Applications

In industrial contexts, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications requiring specific reactivity or stability.

- Specialty Chemicals : Used in the formulation of various chemical products that require enhanced performance characteristics.

- Material Science : Acts as an additive to improve the mechanical and thermal properties of materials.

Case Study 1: Anticancer Activity

A study focused on the anticancer effects of this compound derivatives demonstrated significant cytotoxicity against human lung adenocarcinoma cells. The research highlighted a dose-dependent response, indicating potential for further development as an anticancer agent.

Case Study 2: Antibacterial Efficacy

Research examining the antibacterial properties found that modifications to the sulfonyl group of this compound enhanced activity against Gram-positive bacteria. One variant exhibited an MIC as low as 0.015 mg/mL against resistant strains, showcasing its potential for developing new antibiotics.

Mécanisme D'action

The mechanism of action of Fluoromethyl p-toluene sulfide involves its interaction with various molecular targets and pathways. The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the sulfane moiety can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Oxidation Yields of Selected Sulfides

| Compound | Oxidizing Agent | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| This compound | H₂O₂/CH₃CN | 92 | 4 |

| Difluoromethyl sulfide | H₂O₂/CH₃CN | 78 | 6 |

| p-Chlorophenyl methyl sulfide | mCPBA | 65 | 8 |

Table 2: Key Physicochemical Properties

| Compound | Boiling Point (°C) | LogP | Applications |

|---|---|---|---|

| This compound | 138.5* | 2.3 | Drug synthesis, agrochemicals |

| Methyl p-toluenesulfonate | 146–148 | 1.8 | Alkylating agent |

| p-Toluenesulfonamide | 138.5 | 1.5 | Plasticizers, fungicides |

*Sources: ; *Estimated from analogous structures

Q & A

Q. Methodological Tip :

- Optimize reaction temperature (-20°C to 0°C) to minimize side reactions when using DAST.

- Use anhydrous conditions and inert atmospheres to prevent hydrolysis of fluorinating agents.

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Q. Basic

Q. Advanced Tip :

How can researchers resolve contradictions in stability data for this compound under varying storage conditions?

Advanced

Conflicting stability reports often arise from differences in moisture, light exposure, or temperature.

- Controlled Stability Study Design :

- Case Study : Fluoromethyl derivatives degrade faster in polar solvents (e.g., DMSO) due to nucleophilic attack on the -CH2F group .

What computational strategies predict the reactivity of this compound in novel reactions?

Q. Advanced

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the sulfur or fluoromethyl group .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., toluene vs. DCM) .

- Case Example : DFT studies on analogous fluoromethyl aryl sulfides show enhanced electrophilicity at sulfur due to electron-withdrawing -CH2F .

How does the fluoromethyl group influence the electronic properties of p-toluene sulfide derivatives?

Intermediate

The -CH2F group is mildly electron-withdrawing (-I effect), which:

- Polarizes the sulfur atom, increasing its susceptibility to oxidation .

- Reduces basicity of the sulfur lone pairs, affecting coordination in catalytic applications .

- Experimental Validation : Compare redox potentials (cyclic voltammetry) of fluoromethyl vs. non-fluorinated analogs .

What safety protocols are essential when handling this compound in the laboratory?

Q. Basic

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods .

- Storage : In airtight containers under nitrogen, away from light and moisture .

- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .

How can researchers optimize reaction yields when using this compound as a synthetic intermediate?

Q. Advanced

- Solvent Selection : Non-polar solvents (toluene, DCM) minimize side reactions vs. polar solvents .

- Catalyst Screening : p-Toluenesulfonic acid (5 wt.%) enhances reaction rates in esterification or condensation reactions .

- Kinetic Monitoring : Use in-situ FT-IR to track consumption of starting materials .

What strategies address discrepancies between theoretical and experimental yields in this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.